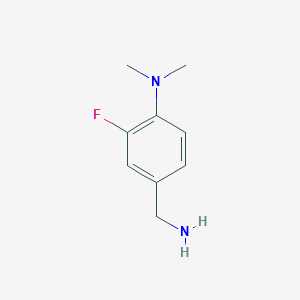

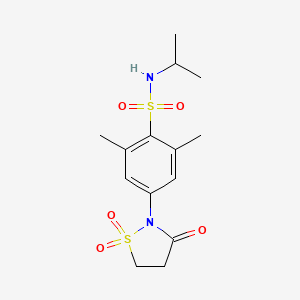

4-(aminomethyl)-2-fluoro-N,N-dimethylaniline

Übersicht

Beschreibung

In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 . Aminomethyl groups often feature in tertiary amines .

Physical And Chemical Properties Analysis

Physical properties of similar compounds can include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Chemical properties might include reactivity with other substances and stability under various conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Polymers

High Glass Transitions of Polyamides and Polyimides : Research has explored the synthesis of new polyamides and polyimides containing triphenylamine groups, aiming at high glass transition temperatures. For instance, a study by Liaw et al. (2002) involved the synthesis of a triphenylamine-containing diamine monomer through the condensation of 3,4-dimethylaniline with 4-fluoronitrobenzene, which is a process closely related to the functional groups in 4-(aminomethyl)-2-fluoro-N,N-dimethylaniline. These polymers exhibit significant solubility in common organic solvents and demonstrate potential applications in advanced materials due to their thermal stability and optical properties (Liaw et al., 2002).

Medicinal Chemistry Applications

Fluorinated Amino Acids in Chemical Biology : The synthesis and application of fluorinated amino acids, such as 4-fluoroprolines, highlight the importance of fluorine substitution in medicinal chemistry. These compounds, synthesized from readily available precursors like 4-hydroxyproline, underscore the utility of fluorine in enhancing biological activity and stability of bioactive molecules. This approach mirrors the significance of fluorine in this compound, potentially impacting its bioactivity and pharmacokinetic properties (Chorghade et al., 2008).

Fluorination Techniques in Organic Synthesis

Electrophilic Fluorination of Anilines : The study of electrophilic fluorination techniques, as applied to N,N-dimethylaniline and its derivatives, is crucial for understanding the reactivity and applications of fluorinated aniline compounds. Research by Sorokin et al. (2013) delves into this area, providing insights into the selective fluorination that could be applicable to synthesizing compounds like this compound. This research underscores the complexity and potential of fluorination reactions in synthesizing structurally diverse and functionally rich compounds (Sorokin et al., 2013).

Wirkmechanismus

Target of Action

Similar compounds have been reported to interact with integrins and iap proteins

Mode of Action

It’s suggested that similar compounds maintain the binding strength of their separate units, influencing the activity of each portion against its molecular targets . The nature, length, and stability of the linker connecting the separate units can influence this activity .

Biochemical Pathways

Compounds with similar structures have been used in the study of various potassium conductances in physiology and biophysics

Pharmacokinetics

A study on a compound with a similar structure, referred to as 4-fam, showed promising results in terms of its pharmacokinetic properties .

Result of Action

Similar compounds have been reported to influence the structure and function of proteins and other biological molecules

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(aminomethyl)-2-fluoro-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c1-12(2)9-4-3-7(6-11)5-8(9)10/h3-5H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROHGZOXNDFQCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-({[4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B3315977.png)

![Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine](/img/structure/B3315998.png)